(3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine
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Overview
Description
(3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C14H11ClF3N. It is characterized by the presence of both a chlorophenyl and a trifluoromethylphenyl group attached to a methanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 3-chlorobenzyl chloride with 3-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
(3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(2-(trifluoromethyl)phenyl)methanamine
- (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine
- (4-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine
Uniqueness
(3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine is unique due to the specific positioning of the chlorophenyl and trifluoromethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-12-6-2-4-10(8-12)13(19)9-3-1-5-11(7-9)14(16,17)18/h1-8,13H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIMNOGAACJTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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